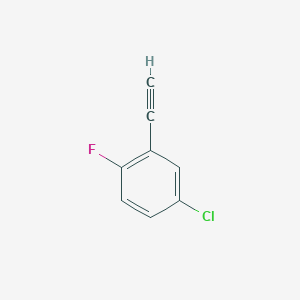![molecular formula C18H20N2O4 B2622925 (E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE CAS No. 372082-83-2](/img/structure/B2622925.png)
(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, oxime, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)benzaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The phenoxy and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium ethoxide. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products
The major products formed from these reactions include various oxime and amine derivatives, which can be further utilized in different chemical syntheses and applications.
Wissenschaftliche Forschungsanwendungen
(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of (E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and oxime groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in the manufacture of flexible plastic articles.
Benzylamine: An organic compound used as a precursor in the production of pharmaceuticals.
Uniqueness
(E)-N-{1-[4-(2-{4-[(1E)-1-(HYDROXYIMINO)ETHYL]PHENOXY}ETHOXY)PHENYL]ETHYLIDENE}HYDROXYLAMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike simpler compounds, its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
(NE)-N-[1-[4-[2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13(19-21)15-3-7-17(8-4-15)23-11-12-24-18-9-5-16(6-10-18)14(2)20-22/h3-10,21-22H,11-12H2,1-2H3/b19-13+,20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLJIMDNCZYKK-IWGRKNQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(Phenoxyacetyl)amino]methyl}benzoic acid](/img/structure/B2622842.png)
![2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2622844.png)
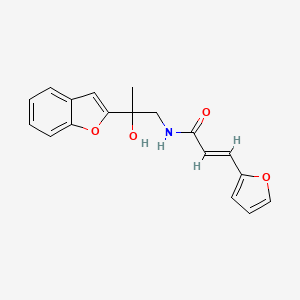
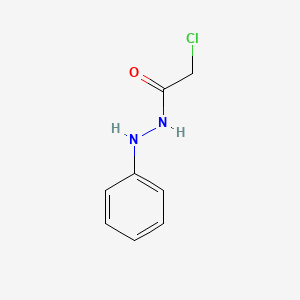
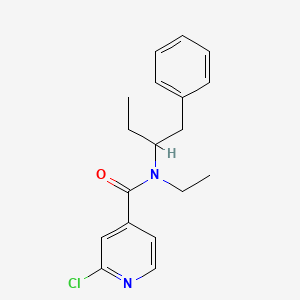
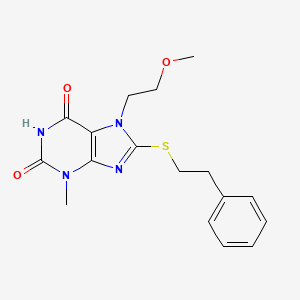

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate](/img/structure/B2622854.png)
![4-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2622855.png)
![1-Iodo-3-(3-methoxypropyl)bicyclo[1.1.1]pentane](/img/structure/B2622857.png)
![2-[(4-cyclopropanecarbonylpiperazin-1-yl)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B2622858.png)
![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2622863.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B2622864.png)
